molecular formula C9H12N2O2 B2649131 2-Amino-4-pyridin-4-YL-butyric acid CAS No. 521081-95-8

2-Amino-4-pyridin-4-YL-butyric acid

Cat. No.: B2649131
CAS No.: 521081-95-8
M. Wt: 180.207
InChI Key: WHCQVPISOOTNON-UHFFFAOYSA-N
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Description

2-Amino-4-pyridin-4-YL-butyric acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of butyric acid, featuring an amino group at the second position and a pyridine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-pyridin-4-YL-butyric acid can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of ammonium acetate, followed by decarboxylation and reduction steps . Another method includes the use of 4-pyridineacetic acid, which undergoes amination and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-pyridin-4-YL-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

2-Amino-4-pyridin-4-YL-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-pyridin-4-YL-butyric acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-pyridin-4-YL-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-amino-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCQVPISOOTNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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